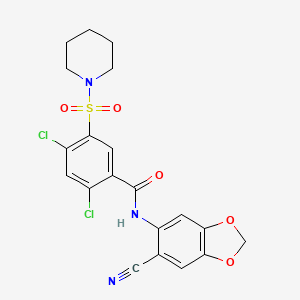![molecular formula C17H14F5N3O3 B11085326 3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester](/img/structure/B11085326.png)
3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2-(4-fluoro-phénylamino)-2-[3-(4-fluoro-phényl)-uréido]-propionate de méthyle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE typically involves the following steps:
Formation of the Propanoate Backbone: The starting material, methyl 3,3,3-trifluoropropanoate, is prepared through the esterification of 3,3,3-trifluoropropanoic acid with methanol in the presence of an acid catalyst.
Introduction of the Anilino Groups: The propanoate backbone is then reacted with 4-fluoroaniline under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride or potassium carbonate.
Formation of the Amide Linkage: The resulting intermediate is further reacted with 4-fluoroaniline and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique fluorinated structure makes it a candidate for use in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in studies to understand the interactions between fluorinated compounds and biological systems, including enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases, by binding to their active sites.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
- METHYL 3,3,3-TRIFLUORO-2-(4-CHLOROANILINO)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE
- METHYL 3,3,3-TRIFLUORO-2-(4-BROMOANILINO)-2-{[(4-BROMOANILINO)CARBONYL]AMINO}PROPANOATE
Comparison:
- Uniqueness: The presence of fluorine atoms in METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro- and bromo-substituted analogs.
- Chemical Properties: Fluorinated compounds generally exhibit higher lipophilicity and lower reactivity, making them more suitable for certain applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C17H14F5N3O3 |
|---|---|
Poids moléculaire |
403.30 g/mol |
Nom IUPAC |
methyl 3,3,3-trifluoro-2-(4-fluoroanilino)-2-[(4-fluorophenyl)carbamoylamino]propanoate |
InChI |
InChI=1S/C17H14F5N3O3/c1-28-14(26)16(17(20,21)22,24-13-8-4-11(19)5-9-13)25-15(27)23-12-6-2-10(18)3-7-12/h2-9,24H,1H3,(H2,23,25,27) |
Clé InChI |
DXEISSVTHCVBRB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085252.png)
![methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate](/img/structure/B11085257.png)
![N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B11085264.png)
![ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11085270.png)
![3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11085285.png)
![6,6-dimethyl-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11085300.png)
![N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide](/img/structure/B11085303.png)

![2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol](/img/structure/B11085317.png)
![2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11085319.png)
![N'-{(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B11085323.png)


